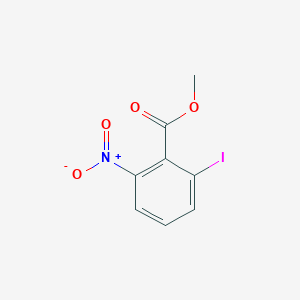

Methyl 2-iodo-6-nitrobenzoate

CAS No.: 5471-78-3

Cat. No.: VC7980272

Molecular Formula: C8H6INO4

Molecular Weight: 307.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5471-78-3 |

|---|---|

| Molecular Formula | C8H6INO4 |

| Molecular Weight | 307.04 g/mol |

| IUPAC Name | methyl 2-iodo-6-nitrobenzoate |

| Standard InChI | InChI=1S/C8H6INO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 |

| Standard InChI Key | MQGSUXFZAANPQE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC=C1I)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1I)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-iodo-6-nitrobenzoate belongs to the benzoate ester family, featuring a benzene ring substituted with iodine (I), nitro (NO₂), and methyl ester (COOCH₃) groups. The iodine occupies position 2, while the nitro group is at position 6, creating a meta-substitution pattern relative to the ester moiety . This arrangement imposes steric and electronic effects that influence reactivity, such as directing electrophilic attacks to specific ring positions.

Computed Physicochemical Properties

Key computed properties, derived from advanced cheminformatics tools, include:

| Property | Value |

|---|---|

| Molecular Weight | 307.04 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar SA | 72.1 Ų |

| Heavy Atom Count | 14 |

The moderate lipophilicity (XLogP3 = 1.4) suggests balanced solubility in both aqueous and organic media, while the polar surface area (72.1 Ų) correlates with hydrogen-bonding capacity, influencing pharmacokinetic behavior in drug design . The rotatable bond count of 2 indicates moderate conformational flexibility, which may affect crystallinity and melting points.

Synthesis and Manufacturing

Optimization Challenges

Reactivity and Functional Transformations

Electrophilic Substitution

The nitro group's meta-directing influence predominates, directing incoming electrophiles to position 4. For instance, sulfonation or halogenation would preferentially occur at this site, though the iodine's steric effects may moderate reactivity .

Nucleophilic Aromatic Substitution

The iodine atom, a superior leaving group compared to bromine or chlorine, facilitates nucleophilic substitution under catalytic conditions (e.g., CuI in DMF). This reactivity is exploitable in coupling reactions, such as Ullmann or Suzuki-Miyaura reactions, to construct biaryl systems .

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis (NaOH/H₂O, reflux) to yield 2-iodo-6-nitrobenzoic acid, a precursor for amide or anhydride derivatives. Acidic conditions (HCl/H₂O) are less effective due to potential nitro group reduction .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 2-iodo-6-nitrobenzoate serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its iodine and nitro groups enable sequential functionalization, such as palladium-catalyzed cross-couplings to introduce aryl or heteroaryl moieties .

Agrochemical Development

In agrochemistry, the compound's halogenated structure is leveraged to design herbicides and fungicides. Nitro group reduction to amine derivatives followed by Schiff base formation yields bioactive molecules with enhanced target specificity .

Comparative Analysis with Structural Analogs

Methyl 2-Iodo-6-Methylbenzoate (CAS 103440-55-7)

This analog substitutes the nitro group with a methyl moiety, reducing electron-withdrawing effects and enhancing lipophilicity (XLogP3 = 2.1 vs. 1.4). The absence of the nitro group simplifies synthetic modification but limits utility in redox-active applications .

Methyl 5-Iodo-2-Methyl-3-Nitrobenzoate (CAS 1511381-00-2)

Positional isomerism alters electronic distribution, with the nitro group at position 3 creating distinct reactivity patterns. This compound's higher molecular weight (321.07 g/mol) and steric demands influence solubility and reaction kinetics.

Future Directions and Research Opportunities

Catalytic Functionalization

Exploring transition-metal-catalyzed C–H activation could enable direct functionalization of methyl 2-iodo-6-nitrobenzoate, bypassing pre-halogenation steps. Pd/NHC (N-heterocyclic carbene) complexes show promise for such transformations .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis or biocatalytic routes using esterases and nitrilases may reduce environmental impact. Recent advances in enzymatic nitration systems (e.g., cytochrome P450 mutants) could offer regioselective alternatives to traditional nitration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume